molecular formula C9H8F3NO2 B13132163 Methyl 3-(Trifluoromethyl)pyridine-5-acetate

Methyl 3-(Trifluoromethyl)pyridine-5-acetate

Cat. No.: B13132163
M. Wt: 219.16 g/mol
InChI Key: KQTWETMQXGKNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(Trifluoromethyl)pyridine-5-acetate is a chemical building block of significant interest in advanced chemical synthesis and materials science. Its structure, featuring both an ester moiety and an electron-withdrawing trifluoromethyl group on the pyridine ring, makes it a versatile intermediate for constructing more complex molecules. The trifluoromethyl group is a key motif in modern chemistry, known to enhance a compound's metabolic stability, lipophilicity, and bioavailability, making it highly valuable in the design of active ingredients . This compound serves a crucial role in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It can be used in coupling reactions, hydrolyzed to its corresponding acid, or transformed into other functional groups to create a wide array of derivatives. Similar pyridine esters and trifluoromethyl-substituted heterocycles are frequently employed in creating molecules with biological activity, such as pesticides and pharmaceuticals . For instance, related compounds are key intermediates in synthesizing active agents like the fungicide fluopicolide . As a result, researchers value this chemical for its potential in discovering new crop protection agents, pharmaceuticals, and functional materials. Safety Notice: This product is intended for research and analysis purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

methyl 2-[5-(trifluoromethyl)pyridin-3-yl]acetate

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)3-6-2-7(5-13-4-6)9(10,11)12/h2,4-5H,3H2,1H3

InChI Key

KQTWETMQXGKNCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CN=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(Trifluoromethyl)pyridine-5-acetate typically involves the introduction of a trifluoromethyl group to the pyridine ring. One common method is the reaction of 3-(Trifluoromethyl)pyridine with methyl acetate under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(Trifluoromethyl)pyridine-5-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-(trifluoromethyl)pyridine-5-acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is known to enhance the biological activity of drugs due to its electron-withdrawing properties, which can improve the lipophilicity and metabolic stability of drug candidates.

Pain Management and Respiratory Diseases

Recent studies have highlighted the potential of derivatives of trifluoromethyl pyridines in developing medications targeting pain and respiratory conditions. For instance, compounds that inhibit transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation, have been synthesized using intermediates like this compound . This compound's unique structure allows for modifications that can lead to increased efficacy against pain and inflammation.

Anticancer Activity

Research has also indicated that trifluoromethyl pyridines can exhibit anticancer properties. By modifying the this compound structure, scientists have developed compounds that show promise in inhibiting cancer cell proliferation. The incorporation of the trifluoromethyl group has been shown to enhance the potency of these compounds against various cancer cell lines .

Agrochemical Applications

The compound is also utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. The trifluoromethyl group contributes to the herbicidal activity by modifying the interaction between the chemical and plant enzymes, leading to enhanced effectiveness against weeds.

Herbicide Development

Research indicates that derivatives of this compound can be transformed into potent herbicides. These compounds act by inhibiting specific biochemical pathways in plants, thereby preventing their growth . The development of such agrochemicals is crucial for sustainable agriculture practices.

Chemical Research and Synthesis

In organic chemistry, this compound is a valuable building block for synthesizing more complex molecules. Its reactivity allows chemists to explore various synthetic pathways, contributing to advancements in chemical research.

Synthetic Methodologies

Several synthetic methodologies have been developed that utilize this compound as a precursor. These methods often involve reactions such as nucleophilic substitutions and coupling reactions that yield diverse derivatives with potential applications in pharmaceuticals and materials science .

Summary Table of Applications

Application AreaSpecific UsesNotable Compounds/Results
PharmaceuticalPain management, respiratory treatmentsTRPA1 inhibitors
Anticancer drugsCompounds showing high potency against cancer
AgrochemicalsHerbicidesEffective against specific weed species
Chemical ResearchBuilding block for complex molecule synthesisVarious synthetic pathways explored

Case Study 1: TRPA1 Inhibitors

A study focused on synthesizing TRPA1 inhibitors from this compound demonstrated its efficacy in reducing pain responses in animal models. The derivatives showed significant binding affinity to TRPA1 channels, indicating their potential for clinical applications in pain management .

Case Study 2: Herbicide Development

Another case involved developing a new herbicide based on this compound. Field trials indicated a marked reduction in weed populations with minimal impact on crop yield, showcasing its potential as an environmentally friendly alternative to existing herbicides .

Mechanism of Action

The mechanism by which Methyl 3-(Trifluoromethyl)pyridine-5-acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its activity in both pharmaceutical and agrochemical applications. The compound can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

The following analysis compares Methyl 3-(Trifluoromethyl)pyridine-5-acetate with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Implications
Compound Name Substituents (Pyridine Positions) Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -CF₃ (3), -COOCH₃ (5) Ester, Trifluoromethyl ~239.58 (estimated) Drug intermediates, agrochemicals Inferred
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate -Cl (3), -CF₃ (5), -COOCH₃ (2) Ester, Chloro, Trifluoromethyl 239.58 High reactivity for cross-coupling
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate -Cl (3), -CF₃ (5), -CH₂COOCH₃ (2) Acetate ester, Chloro, Trifluoromethyl 283.67 (calculated) Synthetic building block for ligands
2-Amino-5-methylpyridinium trifluoroacetate -NH₂ (2), -CH₃ (5), -CF₃COO⁻ (salt) Amine, Trifluoroacetate Not reported Hydrogen-bonding studies, crystallography
Key Observations :

Substituent Position: The position of the -CF₃ group (3 vs. 5) and ester (-COOCH₃) significantly influences electronic distribution. The acetate group at position 5 (target compound) may enhance steric accessibility compared to position 2 derivatives (), favoring nucleophilic attacks or hydrogen bonding .

Functional Group Diversity: Trifluoroacetate salts () exhibit strong hydrogen-bonding interactions, critical for crystal engineering, whereas ester derivatives () prioritize synthetic flexibility .

Molecular Weight and Solubility :

  • Higher molecular weight in Methyl 2-(3-chloro-5-CF₃-pyridin-2-yl)acetate (283.67 g/mol vs. ~239.58 g/mol for the target compound) suggests reduced solubility in polar solvents, impacting formulation strategies .

Limitations and Contradictions

  • Data Gaps : Direct experimental data (e.g., melting points, solubility) for this compound are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

Methyl 3-(trifluoromethyl)pyridine-5-acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes diverse research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

This compound contains a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of compounds. The presence of this group can significantly influence the compound's interaction with biological targets, thereby affecting its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer, antibacterial, and enzyme inhibition properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of trifluoromethylated pyridine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Case Study : A study evaluated a series of trifluoromethylpyridine amide derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, with IC50 values ranging from 12.4 μM to 44.4 μM compared to doxorubicin (IC50 = 52.1 μM) .
CompoundIC50 (μM)Cell Line
This compoundTBDTBD
Doxorubicin52.1PACA2
Compound 744.4PACA2
Compound 822.4PACA2

Antibacterial Activity

The antibacterial properties of this compound have also been explored. A related study reported that trifluoromethylpyridine derivatives demonstrated varying degrees of antibacterial activity against common pathogens.

  • Findings : The minimum inhibitory concentrations (MICs) were determined against Bacillus mycoides, Escherichia coli, and Candida albicans. Some derivatives showed MIC values as low as 4.88 µg/mL .
CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Compound A4.88E. coli
Compound BTBDC. albicans

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving interactions with various cellular pathways:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes involved in metabolic pathways.
  • Cell Cycle Modulation : Studies indicate that certain derivatives can induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates in cancer cells .
  • Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects .

Research Findings Summary

The exploration of this compound continues to reveal its potential as a valuable pharmacophore in drug development:

  • Antitumor Potential : Demonstrated through various cell line studies.
  • Antibacterial Effects : Showcased against multiple bacterial strains.
  • Mechanistic Insights : Indicate involvement in critical cellular processes such as apoptosis and cell cycle regulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.